molecular formula C12H16O3 B14608757 Acetic acid;5-methyl-2-prop-2-enylphenol CAS No. 59324-54-8

Acetic acid;5-methyl-2-prop-2-enylphenol

Cat. No.: B14608757
CAS No.: 59324-54-8
M. Wt: 208.25 g/mol
InChI Key: FZWRGSPYDPYLMC-UHFFFAOYSA-N
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Description

Acetic acid;5-methyl-2-prop-2-enylphenol is a compound that combines the properties of acetic acid and a phenolic structure with a methyl and prop-2-enyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-methyl-2-prop-2-enylphenol can be achieved through several methods. One common approach involves the alkylation of 5-methyl-2-prop-2-enylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve the continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. Catalysts such as zeolites or metal oxides may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;5-methyl-2-prop-2-enylphenol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of hydroquinones or other reduced forms. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions are common for phenolic compounds. Halogenation, nitration, and sulfonation can occur using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Scientific Research Applications

Acetic acid;5-methyl-2-prop-2-enylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and effects on cellular processes.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;5-methyl-2-prop-2-enylphenol involves its interaction with various molecular targets. The phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its acetic acid moiety can participate in esterification reactions, modifying biological molecules and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler phenolic compound with similar reactivity but lacking the methyl and prop-2-enyl substituents.

    5-Methyl-2-prop-2-enylphenol: Similar structure but without the acetic acid moiety.

    Acetic acid: A simple carboxylic acid without the phenolic structure.

Uniqueness

Acetic acid;5-methyl-2-prop-2-enylphenol is unique due to its combined phenolic and acetic acid functionalities, which confer both antioxidant and acidic properties. This dual functionality makes it versatile for various applications in research and industry.

Properties

CAS No.

59324-54-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

acetic acid;5-methyl-2-prop-2-enylphenol

InChI

InChI=1S/C10H12O.C2H4O2/c1-3-4-9-6-5-8(2)7-10(9)11;1-2(3)4/h3,5-7,11H,1,4H2,2H3;1H3,(H,3,4)

InChI Key

FZWRGSPYDPYLMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC=C)O.CC(=O)O

Origin of Product

United States

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